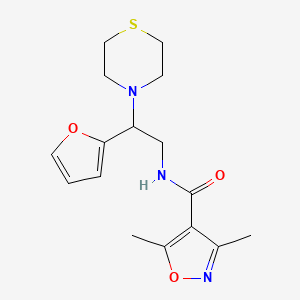

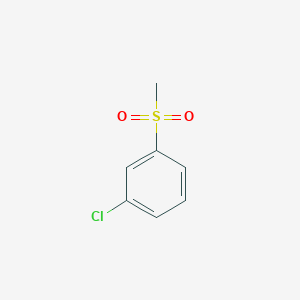

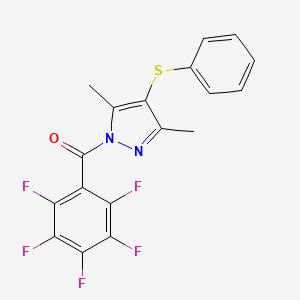

![molecular formula C20H11BrN2OS B2698167 N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide CAS No. 536729-09-6](/img/structure/B2698167.png)

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学的研究の応用

This compound belongs to the class of N-acyl-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-enes. Researchers have explored its potential applications due to its unique structure and pharmacological properties . Let’s explore further!

11β-HSD1 Inhibition

Background: Glucocorticoids (GCs) are hormones that regulate inflammatory and immune responses, metabolism, cardiovascular homeostasis, and stress responses. The local concentration of GCs in peripheral tissues depends on intracellular metabolism by activating and deactivating enzymes. One such enzyme is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which catalyzes cortisol regeneration from its inactive form cortisone. Selective inhibition of 11β-HSD1 is crucial to avoid side effects of novel inhibitors .

Research Findings: Researchers have investigated derivatives of this compound for their inhibitory activity against human 11β-HSD1. Although some derivatives showed potent inhibitory activity, they exhibited low selectivity over the isoenzyme 11β-HSD2 and poor microsomal stability. Achieving selectivity against 11β-HSD1 remains a challenge in drug development .

a. Medicinal Chemistry: Investigate its interactions with other enzymes or receptors. Could it serve as a scaffold for designing novel drugs targeting different pathways?

b. Polycyclic Hydrocarbons: Explore its role in polycyclic aromatic hydrocarbon (PAH) chemistry. Does it participate in PAH reactions or exhibit unique reactivity patterns?

c. SAR Investigation: Conduct a structure-activity relationship (SAR) study. Modify the compound systematically and evaluate its effects on various biological targets.

Conclusion

作用機序

The mechanism of action of thiazole derivatives can vary greatly depending on their structure and the biological target they interact with . Unfortunately, the specific mechanism of action for “N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide” is not available in the sources I have access to.

将来の方向性

Thiazoles are a promising class of compounds for the development of new drugs due to their diverse biological activities . Future research may focus on the design and synthesis of new thiazole derivatives, including potentially “N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide”, to explore their biological effects and potential therapeutic applications.

特性

IUPAC Name |

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11BrN2OS/c21-13-9-7-12(8-10-13)19(24)23-20-22-17-14-5-1-3-11-4-2-6-15(16(11)14)18(17)25-20/h1-10H,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTOACXLSUQQLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

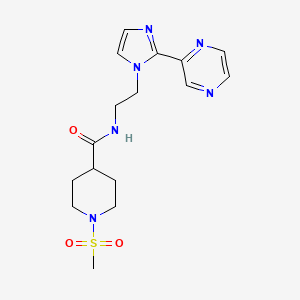

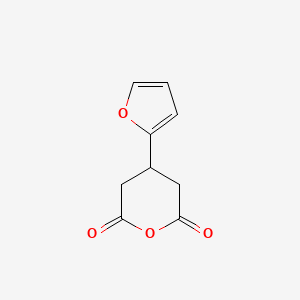

![4-{[4-(2-Bromoethoxy)phenyl]sulfonyl}morpholine](/img/structure/B2698084.png)

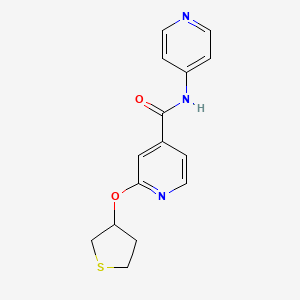

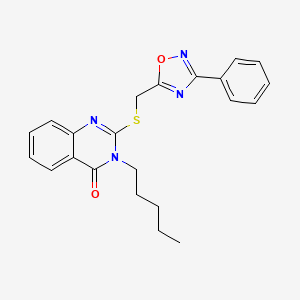

![(1R,5S)-tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B2698087.png)

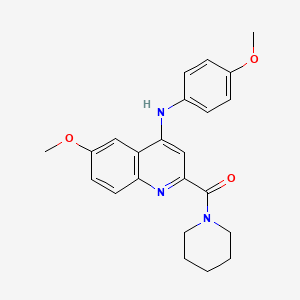

![N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2698094.png)

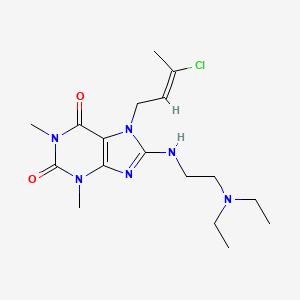

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2698095.png)